molecular formula C9H11N5O2 B7829182 2,3-Dimethoxy-6-(1H-1,2,3,4-tetrazol-5-yl)aniline

2,3-Dimethoxy-6-(1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B7829182
M. Wt: 221.22 g/mol
InChI Key: UWNQHKBZBJFLRN-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-(1H-1,2,3,4-tetrazol-5-yl)aniline is an organic compound that features both methoxy and tetrazole functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the following steps:

    Nitration: The starting material, 2,3-dimethoxyaniline, undergoes nitration to introduce a nitro group at the 6-position.

    Reduction: The nitro group is then reduced to an amino group, forming 2,3-dimethoxy-6-aminoaniline.

    Tetrazole Formation: The amino group is reacted with sodium azide and a suitable catalyst to form the tetrazole ring, resulting in the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The aniline core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated aniline derivatives.

Scientific Research Applications

2,3-Dimethoxy-6-(1H-1,2,3,4-tetrazol-5-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors. The methoxy groups may enhance its solubility and bioavailability.

Comparison with Similar Compounds

    2,3-Dimethoxy-6-nitroaniline: Similar structure but with a nitro group instead of a tetrazole ring.

    2,3-Dimethoxyaniline: Lacks the tetrazole ring, making it less versatile in certain applications.

    6-(1H-1,2,3,4-Tetrazol-5-yl)aniline: Lacks the methoxy groups, which may affect its solubility and reactivity.

Uniqueness: 2,3-Dimethoxy-6-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to the presence of both methoxy and tetrazole functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2,3-dimethoxy-6-(2H-tetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-15-6-4-3-5(7(10)8(6)16-2)9-11-13-14-12-9/h3-4H,10H2,1-2H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNQHKBZBJFLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NNN=N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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